molecular formula C23H18Cl2N2O2 B5190262 2,4-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

2,4-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B5190262
M. Wt: 425.3 g/mol
InChI Key: XEUBAMGHSOLXPJ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with dichloro substitutions and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves coupling the benzoxazole derivative with a dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s structural properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The dichloro groups enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide
  • 2,4-dichloro-N-(3,4-dichlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific biological interactions and applications in material science.

Properties

IUPAC Name

2,4-dichloro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-13(2)14-6-9-21-20(11-14)27-23(29-21)15-4-3-5-17(10-15)26-22(28)18-8-7-16(24)12-19(18)25/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUBAMGHSOLXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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